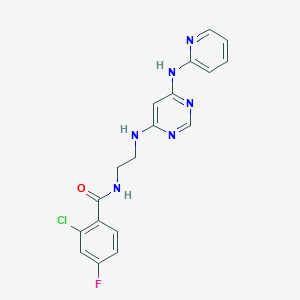![molecular formula C18H17N5O2 B2881433 1-[3-[5-(4,5,6,7-Tetrahydro-1H-indazol-4-yl)-1,2,4-oxadiazol-3-yl]phenyl]azetidin-2-one CAS No. 2261023-12-3](/img/structure/B2881433.png)
1-[3-[5-(4,5,6,7-Tetrahydro-1H-indazol-4-yl)-1,2,4-oxadiazol-3-yl]phenyl]azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-[5-(4,5,6,7-Tetrahydro-1H-indazol-4-yl)-1,2,4-oxadiazol-3-yl]phenyl]azetidin-2-one is a complex organic compound with unique structural features It boasts an azetidine ring, a phenyl ring, and an indazole moiety linked through a 1,2,4-oxadiazole ring
Métodos De Preparación
The synthesis of 1-[3-[5-(4,5,6,7-Tetrahydro-1H-indazol-4-yl)-1,2,4-oxadiazol-3-yl]phenyl]azetidin-2-one typically involves multi-step organic reactions. These steps usually start from commercially available starting materials. A common synthetic route might begin with the preparation of the indazole moiety, followed by the construction of the 1,2,4-oxadiazole ring. Then, the phenyl ring is introduced, and the final step involves the formation of the azetidine ring. Industrial production methods aim to optimize yield and purity, often involving carefully controlled reaction conditions such as temperature, pressure, and pH, and the use of catalysts and solvents.
Análisis De Reacciones Químicas
1-[3-[5-(4,5,6,7-Tetrahydro-1H-indazol-4-yl)-1,2,4-oxadiazol-3-yl]phenyl]azetidin-2-one undergoes various types of chemical reactions.
Oxidation: Often leads to the formation of ketones or carboxylic acids.
Reduction: Can produce amines or alcohols under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various derivatives.
Common reagents include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride. These reactions typically occur under specific conditions such as acidic or basic environments, and the major products depend on the reagents and conditions used.
Aplicaciones Científicas De Investigación
This compound's unique structure and reactivity make it valuable in numerous scientific research applications:
Chemistry: It serves as a building block for synthesizing complex molecules.
Biology: It is used in the study of enzyme interactions and cellular processes.
Medicine: Potentially valuable in drug discovery and development due to its bioactive properties.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
1-[3-[5-(4,5,6,7-Tetrahydro-1H-indazol-4-yl)-1,2,4-oxadiazol-3-yl]phenyl]azetidin-2-one exerts its effects through interactions at the molecular level, targeting specific proteins or enzymes. The exact mechanism can vary depending on its application but generally involves binding to active sites and influencing biochemical pathways, thus modulating biological activity.
Comparación Con Compuestos Similares
Comparing 1-[3-[5-(4,5,6,7-Tetrahydro-1H-indazol-4-yl)-1,2,4-oxadiazol-3-yl]phenyl]azetidin-2-one to similar compounds highlights its uniqueness:
Similar Compounds: 1,2,4-oxadiazole derivatives, indazole-based compounds, azetidine-containing molecules.
Uniqueness: The combination of the azetidine, indazole, and 1,2,4-oxadiazole rings imparts distinct chemical properties and biological activities that are not typically found in simpler structures.
This detailed exploration covers the synthesis, reactions, applications, mechanism, and comparative uniqueness of this compound. Does this align with what you were expecting?
Propiedades
IUPAC Name |
1-[3-[5-(4,5,6,7-tetrahydro-1H-indazol-4-yl)-1,2,4-oxadiazol-3-yl]phenyl]azetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c24-16-7-8-23(16)12-4-1-3-11(9-12)17-20-18(25-22-17)13-5-2-6-15-14(13)10-19-21-15/h1,3-4,9-10,13H,2,5-8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFNCGWHZZRTIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)NN=C2)C3=NC(=NO3)C4=CC(=CC=C4)N5CCC5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
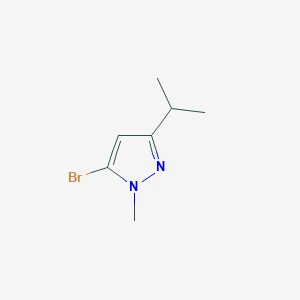
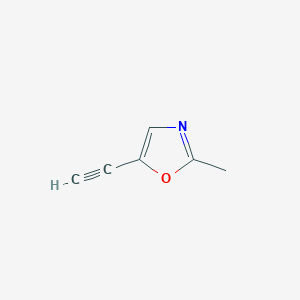
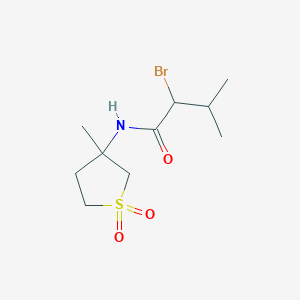
![4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6,4-thiazepane-6-carboxylic acid](/img/structure/B2881357.png)
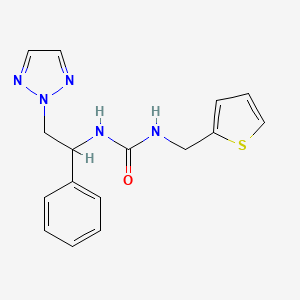
![N-[(4-METHOXYPHENYL)METHYL]-6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE](/img/structure/B2881359.png)
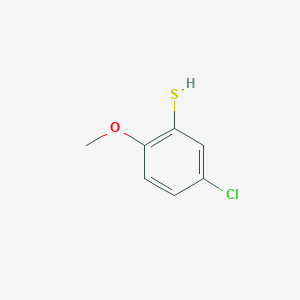
![4-(3-Chloro-4-methylphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B2881361.png)


![N-(3-chloro-4-fluorophenyl)-2-(5-methyl-3-oxo-7-(pyridin-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2881364.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2881365.png)
![2-(5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-4-(trifluoromethyl)pyrimidine](/img/structure/B2881369.png)
